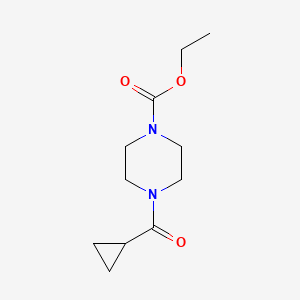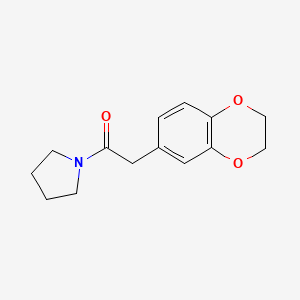
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone, also known as BPAP, is a novel psychoactive compound that has been the subject of extensive scientific research in recent years. BPAP is a potent dopamine reuptake inhibitor and has shown promising results in the treatment of various neurological disorders.
作用机制
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone acts as a potent dopamine reuptake inhibitor and increases the release of dopamine in the brain. This leads to an increase in dopamine levels, which can improve mood, motivation, and movement in individuals with neurological disorders.
Biochemical and Physiological Effects:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has been shown to have a range of biochemical and physiological effects. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone increases dopamine release in the brain, which can improve mood, motivation, and movement. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key protein involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potent dopamine reuptake inhibition, which can lead to significant improvements in neurological disorders. However, one of the limitations of using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potential for abuse and addiction.
未来方向
There are several future directions for the research and development of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone. One potential direction is the development of new derivatives of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone that have improved pharmacokinetic properties and reduced potential for abuse. Another potential direction is the investigation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone in the treatment of other neurological disorders such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone is a novel psychoactive compound that has shown promising results in the treatment of various neurological disorders. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone acts as a potent dopamine reuptake inhibitor and has been shown to increase dopamine release in the brain. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research and development of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone, including the development of new derivatives and investigation in the treatment of other neurological disorders.
合成方法
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone.
科学研究应用
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has been shown to increase dopamine release in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and movement.
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-5-1-2-6-15)10-11-3-4-12-13(9-11)18-8-7-17-12/h3-4,9H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKLJRHZMRDWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)
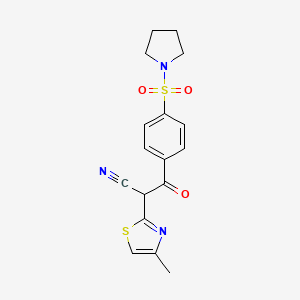
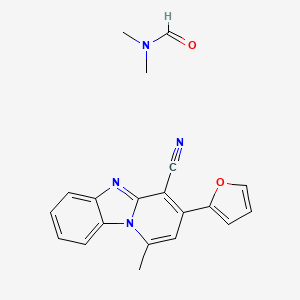
![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7536725.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
![(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7536742.png)
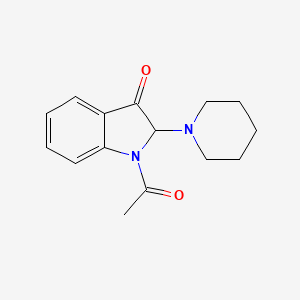
![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)

